Bienvenue dans la boutique en ligne BenchChem!

Alkyne-PEG(4)-Val-Ala-PAB

Click chemistry Site-specific conjugation ADC linker stability

Alkyne-PEG(4)-Val-Ala-PAB (molecular weight 579.7 g/mol, formula C₂₉H₄₅N₃O₉) is a heterobifunctional linker building block designed for antibody-drug conjugate (ADC) synthesis and targeted bioconjugation. Its modular architecture integrates four functional domains: a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a monodisperse tetra(ethylene glycol) (PEG₄) spacer, a valine-alanine (Val-Ala) dipeptide substrate for lysosomal cathepsin B, and a para-aminobenzyloxycarbonyl (PAB) self-immolative spacer that undergoes 1,6-elimination to release the conjugated payload upon enzymatic cleavage.

Molecular Formula C29H45N3O9
Molecular Weight 579.7 g/mol
Cat. No. B8147207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlkyne-PEG(4)-Val-Ala-PAB
Molecular FormulaC29H45N3O9
Molecular Weight579.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCC#C
InChIInChI=1S/C29H45N3O9/c1-5-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-26(34)32-27(22(2)3)29(36)30-23(4)28(35)31-25-8-6-24(21-33)7-9-25/h1,6-9,22-23,27,33H,10-21H2,2-4H3,(H,30,36)(H,31,35)(H,32,34)/t23-,27-/m0/s1
InChIKeyIMQVWFCLKRIYGH-HOFKKMOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alkyne-PEG(4)-Val-Ala-PAB: A Modular, Multi-Functional ADC Linker Building Block for CuAAC-Based Site-Specific Bioconjugation


Alkyne-PEG(4)-Val-Ala-PAB (molecular weight 579.7 g/mol, formula C₂₉H₄₅N₃O₉) is a heterobifunctional linker building block designed for antibody-drug conjugate (ADC) synthesis and targeted bioconjugation [1]. Its modular architecture integrates four functional domains: a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a monodisperse tetra(ethylene glycol) (PEG₄) spacer, a valine-alanine (Val-Ala) dipeptide substrate for lysosomal cathepsin B, and a para-aminobenzyloxycarbonyl (PAB) self-immolative spacer that undergoes 1,6-elimination to release the conjugated payload upon enzymatic cleavage . This compound belongs to the established Val-Ala-PAB linker family, which has been deployed in clinical ADC programs, most notably as the linker component of Tesirine (SG3249), the PBD dimer drug-linker construct used in multiple clinical-stage ADCs including loncastuximab tesirine (Zynlonta, FDA-approved) [2]. Unlike traditional maleimide-terminated Val-Ala-PAB linkers that rely on stochastic cysteine conjugation, the alkyne-terminated variant enables bioorthogonal CuAAC conjugation, offering a defined, traceless triazole linkage compatible with site-specific conjugation strategies .

Why Alkyne-PEG(4)-Val-Ala-PAB Cannot Be Interchanged with Alternative Conjugation Handles, PEG Chain Lengths, or Dipeptide Substrates Without Quantitative Reevaluation


ADC linker selection is not a matter of functional-group equivalence; each structural domain in Alkyne-PEG(4)-Val-Ala-PAB governs a distinct and interacting performance property that resists simple substitution. The terminal alkyne confers CuAAC-based conjugation with stoichiometric control distinct from maleimide-thiol chemistry, which suffers from retro-Michael deconjugation in plasma [1]. The PEG₄ spacer occupies a narrow optimum: PEG₂ provides insufficient hydrophilicity to suppress aggregation of hydrophobic payloads, while PEG₈ and PEG₁₂ can introduce steric penalties that reduce conjugate potency, as demonstrated in a 2025 comparative study showing that DAR8-ADCs with PEG₄ exhibited inferior pharmacokinetic profiles compared to PEG₈/PEG₁₂ constructs despite identical drug loading [2]. At the enzymatic cleavage domain, the Val-Ala dipeptide is cleaved by cathepsin B at approximately half the rate of the widely used Val-Cit (VC) linker, but with meaningfully lower hydrophobicity — a trade-off with direct consequences for DAR tolerance, aggregation propensity, and payload release kinetics [3]. These three dimensions — conjugation chemistry, PEG length, and peptide substrate — are not independent; changing any one component alters the integrated performance of the entire drug-linker construct, making generic substitution without project-specific quantitative evaluation a high-risk procurement decision.

Alkyne-PEG(4)-Val-Ala-PAB: Head-to-Head Quantitative Differentiation Evidence Against Closest Comparators


CuAAC Alkyne Conjugation vs. Maleimide-Thiol Chemistry: Eliminating Retro-Michael Deconjugation

The terminal alkyne of Alkyne-PEG(4)-Val-Ala-PAB enables conjugation via CuAAC, forming an irreversible 1,2,3-triazole linkage. In contrast, maleimide-terminated linkers — including the widely used MC-Val-Ala-PAB and MC-VC-PAB — conjugate via thiol-maleimide addition to antibody cysteine residues, forming a succinimidyl thioether that undergoes measurable retro-Michael deconjugation in circulation. In a comparative study of immunoconjugate linker stability, maleimide-based conjugates showed progressive payload loss with a deconjugation half-life of approximately 48–72 hours in plasma [1]. The triazole linkage formed by CuAAC is chemically inert to this retro-reaction pathway, providing covalent irreversibility . This eliminates a known source of systemic payload release that can contribute to off-target toxicity.

Click chemistry Site-specific conjugation ADC linker stability Copper-catalyzed azide-alkyne cycloaddition

PEG₄ Spacer: Solubility Enhancement vs. PEG₂ and PEG₈ in ADC Conjugates

The PEG₄ spacer in Alkyne-PEG(4)-Val-Ala-PAB represents a deliberate choice balancing hydrophilicity and steric bulk. Vendor technical literature reports that PEG₄ increases aqueous solubility by over 50% compared to PEG₂ while avoiding the antibody aggregation or steric interference with payload cleavage that can accompany longer PEG₈ spacers . In a comparative study of pendant-type PEG linkers published in 2025, DAR8-ADCs constructed with PEG₄, PEG₈, and PEG₁₂ showed that increasing PEG chain length progressively reduced conjugate hydrophobicity (confirmed by HIC analysis) and decreased aggregate content; however, the PEG₄ construct exhibited a superior balance of reduced hydrophobicity relative to non-PEGylated DAR4-ADC without the steric penalty on enzymatic payload release associated with PEG₈ and PEG₁₂, as all constructs maintained nanomolar IC₅₀ in HER2+ cell lines [1]. PEG₂ spacers typically provide insufficient hydrophilicity to effectively mask hydrophobic payloads, while PEG₈ and longer spacers have been associated with potential steric hindrance of cathepsin B access to the Val-Ala or Val-Cit cleavage site [1].

PEG spacer optimization ADC solubility Hydrophobicity Aggregation Drug-to-antibody ratio

Val-Ala vs. Val-Cit (VC) Dipeptide: Cathepsin B Cleavage Kinetics and Hydrophobicity Trade-off

In an isolated cathepsin B enzymatic cleavage assay, the Val-Ala dipeptide linker was cleaved at approximately half the rate of the Val-Cit (VC) linker — with VC exhibiting a cleavage half-life of 240 minutes (4 hours) under the same assay conditions [1]. However, this slower cleavage rate is accompanied by a critical physicochemical advantage: Val-Ala is measurably less hydrophobic than Val-Cit [1]. This reduced hydrophobicity translates directly into higher DAR tolerance: Val-Ala-based linkers allow DAR values up to 7.4 with limited aggregation (below 10%), whereas VC-based linkers at equivalent high DAR with lipophilic payloads typically exhibit significantly greater aggregation [2]. The self-immolative PAB spacer appended to both dipeptide sequences ensures that once enzymatic cleavage occurs, the 1,6-elimination cascade proceeds efficiently to release the free payload, with drug release efficiency exceeding 90% in the presence of cathepsin B and negligible background release in non-target enzymatic environments .

Cathepsin B Enzymatic cleavage Val-Ala linker Val-Cit linker ADC payload release Hydrophobicity

PAB Self-Immolative Spacer: 1,6-Elimination Enables Traceless Payload Release vs. Non-Cleavable Linkers Requiring Complete Antibody Degradation

The PAB (para-aminobenzyloxycarbonyl) moiety in Alkyne-PEG(4)-Val-Ala-PAB functions as a self-immolative spacer: upon cathepsin B cleavage of the Val-Ala dipeptide, the PAB group undergoes spontaneous 1,6-elimination with concomitant release of CO₂ and the free drug in its parent amine form [1]. This traceless release mechanism ensures that the liberated payload is chemically identical to the parent drug, with no residual linker appendage. In contrast, non-cleavable linkers such as SMCC (used in ado-trastuzumab emtansine/Kadcyla) require complete lysosomal degradation of the antibody to release an amino acid-linker-payload catabolite (Lys-SMCC-DM1), which is membrane-impermeable and cannot exert a bystander effect on neighboring antigen-negative tumor cells [2]. The Val-Ala-PAB cleavage mechanism has been validated in multiple preclinical models, demonstrating superior efficacy compared to non-cleavable linkers while maintaining favorable pharmacokinetic profiles [3]. The SG3199-Val-Ala-PAB construct (Tesirine) exemplifies clinical translation of this mechanism, with the PAB spacer ensuring rapid and complete PBD dimer release upon internalization [3].

Self-immolative spacer 1,6-elimination Bystander effect Non-cleavable linker Payload release mechanism

Integrated Multi-Functional Architecture: Single Building Block Combining CuAAC Handle, PEG₄, Val-Ala, and PAB vs. Assembling Individual Components

Alkyne-PEG(4)-Val-Ala-PAB is supplied as a single, fully assembled heterobifunctional building block with the alkyne group at one terminus and the PAB alcohol (or activated PNP carbonate in the PNP variant) at the other, enabling direct, two-step conjugation workflows: (1) CuAAC coupling to an azide-functionalized antibody or targeting protein, and (2) payload attachment to the PAB terminus [1]. The alternative approach — sequential assembly of individual components (alkyne-PEG₄-COOH, followed by Val-Ala peptide coupling, then PAB introduction) — introduces additional synthetic steps, yield losses at each coupling stage, and challenges in characterizing intermediate species. The commercially available pre-assembled construct (CAS not yet publicly assigned; available from IRIS Biotech as ADC1350 and from Fisher Scientific) provides batch-to-batch consistency with HPLC-verified purity, eliminating the need for in-house multi-step linker synthesis [2]. The activated PNP carbonate variant (Alkyne-PEG(4)-Val-Ala-PAB-PNP, MW 744.8 g/mol) further streamlines payload conjugation by providing a pre-activated leaving group for direct amine coupling .

Heterobifunctional linker ADC building block Click chemistry Pre-assembled linker Procurement efficiency

High-Value Application Scenarios for Alkyne-PEG(4)-Val-Ala-PAB in ADC Development and Bioconjugation Research


Site-Specific ADC Construction via Bioorthogonal CuAAC Conjugation to Azide-Engineered Antibodies

Alkyne-PEG(4)-Val-Ala-PAB is optimally deployed when the antibody component has been engineered to present azide functional groups at defined positions — either through genetic incorporation of azide-bearing unnatural amino acids (e.g., p-azidophenylalanine) or through enzymatic modification (e.g., azido-sugar incorporation via glycoengineering). CuAAC conjugation of the alkyne linker yields a homogeneous ADC with defined DAR and uniform conjugation site, eliminating the stochastic distribution of DAR species that characterizes conventional cysteine-maleimide conjugation [1]. The irreversibility of the triazole linkage further eliminates payload deconjugation in circulation — a documented limitation of maleimide-based ADCs where retro-Michael reaction leads to progressive payload loss over 48–72 hours in plasma [2]. This scenario is particularly relevant for programs targeting DAR 2–4 with strict regulatory expectations for product homogeneity.

High-DAR ADC Development with Hydrophobic Payloads (PBD Dimers, Tubulysins)

For ADC programs utilizing highly hydrophobic warheads such as pyrrolobenzodiazepine (PBD) dimers or tubulysins, the Val-Ala-PAB linker system offers a critical advantage over the Val-Cit-PAB alternative: the lower inherent hydrophobicity of Val-Ala enables DAR values up to 7.4 with aggregation below 10%, as confirmed by size-exclusion chromatography [1]. The PEG₄ spacer provides an additional >50% solubility enhancement over shorter PEG₂ linkers without introducing the steric bulk of PEG₈ that may compromise enzymatic payload release [2]. The SG3199-Val-Ala-PAB drug-linker construct (Tesirine) exemplifies this application, having been successfully deployed in multiple clinical-stage ADCs targeting hematologic and solid tumor indications. This scenario is optimized for programs where the payload's potency is sufficient that slower cathepsin B cleavage kinetics (approximately half the rate of Val-Cit) remain therapeutically adequate, while the higher achievable DAR with acceptable aggregation profile is the program's enabling feature [1].

Targeted Protein Degradation (PROTAC) and Non-Antibody Bioconjugate Platforms

Beyond traditional ADCs, Alkyne-PEG(4)-Val-Ala-PAB is suitable for constructing enzyme-cleavable conjugates with non-antibody targeting proteins, including affibodies, knottin peptides, and designed ankyrin repeat proteins (DARPins), where the alkyne handle enables site-specific CuAAC conjugation to azide-modified targeting ligands. The Val-Ala-PAB cleavage mechanism has been validated in integrin-targeting knottin peptide-drug conjugates, demonstrating potent inhibition of tumor cell proliferation [1]. The PEG₄ spacer provides solubility advantages and reduces non-specific hydrophobic interactions that can plague smaller targeting scaffolds with higher surface-area-to-volume ratios. The PAB self-immolative spacer ensures traceless payload release, preserving the drug's native chemical structure and biological activity. This scenario is relevant for programs exploring smaller-format targeting moieties where payload hydrophobicity-driven aggregation is an acute concern and where the high tissue penetration of small scaffolds must be balanced against the clearance and aggregation challenges of drug conjugation.

Comparative ADC Linker Screening and Structure-Activity Relationship (SAR) Studies

For research organizations conducting systematic ADC linker SAR, Alkyne-PEG(4)-Val-Ala-PAB serves as a well-defined reference building block against which alternative PEG lengths (PEG₂, PEG₈, PEG₁₂), alternative dipeptide substrates (Val-Cit vs. Val-Ala), and alternative conjugation chemistries (CuAAC vs. SPAAC vs. maleimide) can be quantitatively benchmarked [1]. The compound's modular architecture allows each domain to be assessed independently for its contribution to conjugate hydrophobicity (via HIC), aggregation propensity (via SEC), enzymatic cleavage efficiency (via cathepsin B assay), and in vitro cytotoxicity. The availability of the PNP-activated variant (Alkyne-PEG(4)-Val-Ala-PAB-PNP) further facilitates rapid payload library screening by enabling direct amine coupling to diverse warhead candidates without individual linker-payload synthesis campaigns [2]. This scenario supports informed procurement decisions where batch-consistent, analytically characterized linker building blocks reduce experimental variability and accelerate candidate nomination timelines.

Quote Request

Request a Quote for Alkyne-PEG(4)-Val-Ala-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.